2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
Overview
Description
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is an organic compound featuring a pyrrolidinone ring attached to a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization to form the pyrrolidinone ring . Another method includes the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in the presence of potassium phosphate monohydrate, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of biocatalysts, such as enantioselective lipases, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of enzymes involved in metabolic pathways. The pyrrolidinone ring structure allows it to bind to active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetamide: Shares a similar pyrrolidinone structure but lacks the phenyl group.
2-(2-Oxopyrrolidin-1-yl)butyric acid: Similar structure with a butyric acid moiety instead of phenylacetic acid.
Piracetam: A well-known nootropic with a similar pyrrolidinone ring but different substituents.
Uniqueness
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is unique due to its combination of the pyrrolidinone ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (often abbreviated as OPA) is a carboxylic acid derivative characterized by the presence of a pyrrolidinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of SARS-CoV-2 helicase, indicating its relevance in antiviral drug development. This article delves into the biological activity of OPA, supported by data tables and case studies.
Molecular Formula: C12H13N1O3
Molar Mass: 219.24 g/mol
Structural Features: The compound features a chiral center, with the (R)-enantiomer being specifically noted for its promising biological activity.
OPA's mechanism of action is primarily linked to its ability to inhibit viral helicases, which are essential for viral replication. By interfering with the function of these enzymes, OPA may reduce viral load and enhance therapeutic outcomes in viral infections, particularly COVID-19.
Biological Activity
Research has indicated several biological activities associated with OPA:
- Antiviral Activity: OPA has been investigated for its inhibitory effects on SARS-CoV-2 helicase, suggesting potential use in treating COVID-19.
- Neuroprotective Effects: Preliminary studies indicate that OPA may have neuroprotective properties, potentially beneficial in treating central nervous system disorders .
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
Activity Type | Observation | Reference |
---|---|---|
Antiviral | Inhibition of SARS-CoV-2 helicase | |
Neuroprotective | Potential benefits in CNS disorders | |
Anti-inflammatory | Modulation of inflammatory cytokines |
Case Study: Antiviral Efficacy
In a controlled laboratory setting, OPA demonstrated significant antiviral activity against SARS-CoV-2. The study utilized cell cultures infected with the virus and treated with varying concentrations of OPA. Results indicated a dose-dependent reduction in viral replication, with the (R)-enantiomer exhibiting superior efficacy compared to the racemic mixture.
Case Study: Neuroprotective Effects
A study exploring the neuroprotective effects of OPA involved animal models subjected to neurotoxic agents. Treatment with OPA resulted in reduced neuronal damage and improved cognitive function compared to control groups. These findings suggest potential applications in treating neurodegenerative diseases .
Synthesis and Chemical Reactions
The synthesis of OPA typically involves multi-step organic reactions that require careful control of conditions such as temperature and pH. Key reactions include:
- Amide Formation: Reacting with amines to form amides that may enhance biological activity.
- Carboxylic Acid Reactions: Engaging in typical reactions associated with carboxylic acids, including esterification and acylation.
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10-7-4-8-13(10)11(12(15)16)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZXSMOLJOXBRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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